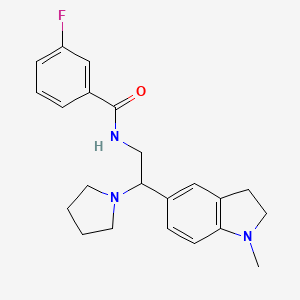
3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H26FN3O and its molecular weight is 367.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, with the CAS number 922033-15-6, is a synthetic compound that exhibits significant biological activity. This article reviews its structure, synthesis, and biological properties, drawing on diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C22H26FN3O, with a molecular weight of 367.5 g/mol. The compound features a fluorine atom, an indoline moiety, and a pyrrolidine ring, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| CAS Number | 922033-15-6 |
| Molecular Formula | C22H26FN3O |
| Molecular Weight | 367.5 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indoline Moiety : Starting from an appropriate aniline derivative, cyclization forms the indoline ring.
- Introduction of the Pyrrolidine Ring : This can be achieved through nucleophilic substitution reactions.
- Attachment of the Benzamide Group : A final step involves coupling reactions to introduce the benzamide group.
These steps are crucial for achieving high yield and purity in the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with indoline structures often possess anticancer properties. For instance, a related indoline derivative demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential for development as an anticancer agent.
The proposed mechanism for its biological activity includes:
- Inhibition of Kinases : Similar compounds have been noted to inhibit specific kinases involved in cell signaling pathways, which are often dysregulated in cancer.
- Modulation of Apoptosis : Indoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cell Lines : In vitro studies using various cancer cell lines revealed that treatment with this compound resulted in dose-dependent decreases in cell viability.
- Animal Models : In vivo studies using murine models indicated that administration of this compound led to significant tumor regression compared to control groups.
属性
IUPAC Name |
3-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c1-25-12-9-17-13-16(7-8-20(17)25)21(26-10-2-3-11-26)15-24-22(27)18-5-4-6-19(23)14-18/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNYQDVOJPOQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













